molecular formula C24H23N5O2S2 B2618237 10-(2,5-dimethylbenzenesulfonyl)-N-[4-(propan-2-yl)phenyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine CAS No. 892747-85-2

10-(2,5-dimethylbenzenesulfonyl)-N-[4-(propan-2-yl)phenyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine

Cat. No.: B2618237
CAS No.: 892747-85-2
M. Wt: 477.6
InChI Key: KEJSBHXGLGCNEP-UHFFFAOYSA-N
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Description

10-(2,5-dimethylbenzenesulfonyl)-N-[4-(propan-2-yl)phenyl]-5-thia-1,8,11,12-tetraazatricyclo[7300^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine is a complex organic compound that features a unique arrangement of functional groups, including a sulfonyl group, an isopropyl-substituted phenyl group, and a thia-tetraazatricyclo structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(2,5-dimethylbenzenesulfonyl)-N-[4-(propan-2-yl)phenyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine can be achieved through a multi-step process involving the following key steps:

    Formation of the thia-tetraazatricyclo core: This can be synthesized through a cyclization reaction involving appropriate precursors such as diamines and thiols under controlled conditions.

    Introduction of the sulfonyl group: The sulfonyl group can be introduced via sulfonylation reactions using reagents like sulfonyl chlorides in the presence of a base.

    Attachment of the isopropyl-substituted phenyl group: This can be achieved through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate aryl halides and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom or the aromatic rings.

    Reduction: Reduction reactions could target the sulfonyl group or other reducible functional groups.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents like halogens, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to desulfonylated products.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand or catalyst in various organic transformations.

    Materials Science:

Biology

    Biological Probes: The compound could be used as a probe to study biological processes or as a precursor for bioactive molecules.

Medicine

    Drug Development:

Industry

    Specialty Chemicals: Use in the production of specialty chemicals with specific functions or properties.

Mechanism of Action

The mechanism of action of 10-(2,5-dimethylbenzenesulfonyl)-N-[4-(propan-2-yl)phenyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    10-(2,5-dimethylbenzenesulfonyl)-N-[4-(propan-2-yl)phenyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine analogs: Compounds with similar core structures but different substituents.

    Sulfonyl-containing compounds: Other compounds featuring sulfonyl groups with varying aromatic or aliphatic substituents.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer unique chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

10-(2,5-dimethylphenyl)sulfonyl-N-(4-propan-2-ylphenyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O2S2/c1-14(2)17-7-9-18(10-8-17)25-22-21-19(11-12-32-21)29-23(26-22)24(27-28-29)33(30,31)20-13-15(3)5-6-16(20)4/h5-14H,1-4H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEJSBHXGLGCNEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)NC5=CC=C(C=C5)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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